molecular formula C13H21FN4O B6630218 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine

Cat. No. B6630218
M. Wt: 268.33 g/mol
InChI Key: JNKIONWTKAABBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, it has been shown to reduce inflammation and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods to facilitate its production on a larger scale. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is a need for in vivo studies to evaluate its efficacy and safety as a potential therapeutic agent.

Synthesis Methods

The synthesis of 6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine involves a multi-step process. The first step involves the reaction of 5-fluoro-2-nitrobenzoic acid with ethyl acetoacetate in the presence of a base to form 6-ethyl-5-fluoro-2-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the resulting amine with 1-morpholin-4-ylpropan-2-amine to form the desired compound.

Scientific Research Applications

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.

properties

IUPAC Name

6-ethyl-5-fluoro-N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-3-11-12(14)13(16-9-15-11)17-10(2)8-18-4-6-19-7-5-18/h9-10H,3-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKIONWTKAABBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)CN2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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